molecular formula C9H10OS B13326815 3-(5-Methylthiophen-2-yl)cyclobutan-1-one

3-(5-Methylthiophen-2-yl)cyclobutan-1-one

Katalognummer: B13326815
Molekulargewicht: 166.24 g/mol
InChI-Schlüssel: RKRSTELGHRIFJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Methylthiophen-2-yl)cyclobutan-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

The synthesis of 3-(5-Methylthiophen-2-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with cyclobutanone under acidic or basic conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

3-(5-Methylthiophen-2-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Methylthiophen-2-yl)cyclobutan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(5-Methylthiophen-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

3-(5-Methylthiophen-2-yl)cyclobutan-1-one can be compared with other thiophene derivatives such as:

  • 2-(5-Methylthiophen-3-yl)cyclobutan-1-ol
  • 3-(5-Chlorothiophen-2-yl)cyclobutan-1-one
  • Thiophene-Linked 1,2,4-Triazoles

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties .

Eigenschaften

Molekularformel

C9H10OS

Molekulargewicht

166.24 g/mol

IUPAC-Name

3-(5-methylthiophen-2-yl)cyclobutan-1-one

InChI

InChI=1S/C9H10OS/c1-6-2-3-9(11-6)7-4-8(10)5-7/h2-3,7H,4-5H2,1H3

InChI-Schlüssel

RKRSTELGHRIFJE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)C2CC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.